Product packaging for L-692585(Cat. No.:CAS No. 145455-35-2)

L-692585

Cat. No.: B121288
CAS No.: 145455-35-2
M. Wt: 567.7 g/mol
InChI Key: AYBCFPXLXOLPIZ-JIPXPUAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Growth Hormone Regulation

The critical role of the pituitary gland in somatic growth was first recognized in the late 19th century. nih.gov However, it was not until 1956 that growth hormone was first isolated from human pituitary glands. nih.gov In the subsequent decades, GH therapy for individuals with severe GH deficiency relied on hormone extracted from the pituitary glands of human cadavers. nih.govsi.edu This method presented significant challenges, including a very limited supply and, most critically, the risk of biological contamination. In 1985, the distribution of cadaver-derived GH was halted following the discovery that some batches were contaminated with the infectious prion responsible for the fatal neurodegenerative disorder Creutzfeldt-Jakob disease. si.edu

This crisis spurred the rapid development and adoption of recombinant DNA technology. By 1985, the first recombinant human GH (rhGH) was approved for therapeutic use, providing a safe and theoretically unlimited supply of the hormone. nih.govsi.eduresearchgate.net The availability of rhGH revolutionized treatment and expanded research into its physiological effects.

Fundamental research has established that the secretion of GH from the anterior pituitary is primarily governed by a delicate balance between two hypothalamic hormones:

Growth Hormone-Releasing Hormone (GHRH): A peptide that stimulates the synthesis and release of GH. nih.govteachmephysiology.com

Somatostatin (B550006) (SST): A peptide that inhibits GH release. nih.govteachmephysiology.com

This regulatory system is further modulated by a negative feedback loop involving Insulin-like Growth Factor I (IGF-I). nih.gov GH stimulates the liver and other tissues to produce IGF-I, which in turn acts on the hypothalamus and pituitary to suppress further GH secretion. nih.gov Other factors such as nutrition, sleep, exercise, and age also play significant roles in modulating GH secretion. teachmephysiology.com

Discovery and Classification of Growth Hormone Secretagogues

Growth Hormone Secretagogues (GHSs) are a class of synthetic, non-natural molecules designed to stimulate the secretion of GH. researchgate.netnih.gov The development of these compounds began with the screening of small peptide molecules, which led to the creation of potent GH-releasing peptides (GHRPs), such as GHRP-6. A significant breakthrough in the field was the subsequent development of non-peptidyl GHSs, which demonstrated that small, orally active molecules could mimic the action of the larger GH-releasing peptides. oup.com

A seminal discovery in this area was the nonpeptide GHS, L-692,429. oup.com Chemical modification of this compound led to the synthesis of L-692,585, a derivative with markedly enhanced potency. oup.comnih.govbioscientifica.com The discovery of these synthetic GHSs was particularly intriguing because it occurred before the identification of their specific biological receptor, suggesting the existence of a novel, undiscovered pathway for GH regulation. researchgate.netnih.gov

GHSs are broadly categorized based on their receptor target and mechanism of action:

Growth Hormone-Releasing Hormone Receptor (GHRHR) Agonists: These are synthetic analogs of the endogenous GHRH peptide that act directly on the GHRH receptor in the pituitary gland.

Ghrelin Receptor (GHS-R1a) Agonists: This class includes both peptidyl and non-peptidyl compounds that activate the GHS-R1a. L-692,585 is a prominent member of the non-peptidyl agonist subgroup. rndsystems.comtocris.com These molecules act at both the hypothalamic and pituitary levels to stimulate GH release. nih.gov

Table 1: Classification of Selected Growth Hormone Secretagogues

Category Subcategory Examples
GHRH Receptor Agonists Peptide Sermorelin, Tesamorelin, CJC-1295
Ghrelin Receptor (GHS-R1a) Agonists Peptide GHRP-6, GHRP-2, Ipamorelin, Examorelin

Research has demonstrated that L-692,585 is a highly potent GHS, estimated to be 2 to 2.5 times more potent than GHRP-6 in vivo. bioscientifica.comrndsystems.comtocris.com

Overview of the Ghrelin Receptor (GHS-R1a) System

The mechanism of action of synthetic GHSs was elucidated with the cloning of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a) in 1996. oup.com This receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus, which aligns with its central role in controlling GH secretion. ghs-r1a.comghs-r1a.comwikipedia.org

Three years after the receptor was identified, its endogenous ligand was discovered: ghrelin , a 28-amino acid peptide hormone primarily synthesized in the stomach. nih.govoup.com This discovery confirmed that synthetic GHSs like L-692,585 hijack a natural physiological pathway to exert their effects.

Key characteristics of the GHS-R1a system include:

High Constitutive Activity: A remarkable feature of the GHS-R1a is its ability to signal even in the absence of a bound ligand. ghs-r1a.comghs-r1a.com This high level of baseline, or constitutive, activity is estimated to be around 50% of its maximal response and is considered crucial for maintaining normal GH axis tone and physiological function. oup.comghs-r1a.comwikipedia.org

Signaling Pathway: The primary signaling mechanism for GHS-R1a upon activation by an agonist such as ghrelin or L-692,585 is through the Gαq/11 protein. ghs-r1a.com This coupling activates the enzyme phospholipase C (PLC), which in turn leads to an increase in intracellular inositol (B14025) trisphosphate (IP3) and a subsequent rise in intracellular calcium concentrations. ghs-r1a.complos.org This calcium influx is a critical trigger for the exocytosis of GH-containing vesicles from pituitary somatotroph cells. nih.gov

Studies on the specific actions of L-692,585 confirm its role as a potent GHS-R1a agonist. It elicits GH release by inducing a significant increase in intracellular calcium in somatotropes, a response that involves both the release of calcium from internal cellular stores and the influx of calcium from the extracellular environment. nih.gov This action is independent of the GHRH receptor, confirming its distinct mechanism. nih.gov

Table 2: Potency and Binding Affinity of L-692,585

Parameter Value Reference
Binding Affinity (Ki) 0.8 nM rndsystems.comtocris.com
Comparative In Vivo Potency 2-2.5x more potent than GHRP-6 bioscientifica.comtocris.com

Further research in animal models has provided detailed insights into the pharmacological effects of L-692,585. In beagles, intravenous administration resulted in a rapid and dose-dependent surge in plasma GH. nih.govbioscientifica.com Notably, repeated daily administration over a two-week period did not lead to a diminished response (desensitization), indicating that the GHS-R1a system remained responsive to the compound. bioscientifica.com These studies also showed that L-692,585 infusion could down-regulate the expression of its own receptor, a common feedback mechanism for GPCRs. oup.com

Table 3: Peak Growth Hormone (GH) Response to a Single Intravenous Dose of L-692,585 in Beagles

Treatment Group Mean Peak Serum GH (ng/mL) Fold Increase vs. Control
Saline Control 6.1 ± 1.3 -
L-692,585 (0.005 mg/kg) 32.5 ± 7.0 4.3-fold
L-692,585 (0.02 mg/kg) 49.4 ± 10.6 7-fold
L-692,585 (0.10 mg/kg) 134.3 ± 29.0 21-fold

Data adapted from Jacks et al., 1994. nih.govbioscientifica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H37N7O3 B121288 L-692585 CAS No. 145455-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBCFPXLXOLPIZ-JIPXPUAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432124
Record name L-692,585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145455-35-2
Record name L-692,585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

L 692,585: Characterization As a Non Peptidyl Growth Hormone Secretagogue Receptor 1a Agonist

Initial Identification and Potency Assessment of L-692,585

L-692,585 was identified as a novel non-peptidyl growth hormone secretagogue, distinguished by its high potency and direct action on somatotropes to induce GH release. Its binding affinity for the GHS-R1a is characterized by a Kᵢ value of 0.8 nM. nih.govnih.govchemicalbook.com

In in vitro studies, L-692,585 demonstrated a dose-dependent induction of GH release from isolated porcine somatotropes, with effective concentrations ranging from 0.01 to 10 µM over a 2-minute period. nih.gov Furthermore, concentrations of L-692,585 at 10 µM for 2 minutes elicited a prompt, transient increase in intracellular calcium ([Ca²⁺]ᵢ) within GH cells, followed by a sustained elevation above basal levels. nih.gov At 100 nM, L-692,585 significantly enhanced the number and size of plaques, alongside a notable increase in the total secretion index (TSI). nih.gov

In vivo assessments in beagles further underscored its potent GH-secretagogue activity. In an 8-dog dose-ranging study, L-692,585 significantly increased peak GH concentrations in a dose-dependent manner compared to a saline control, which exhibited a mean peak GH of 6.1 ± 1.3 ng/ml. Doses of 0.005 mg/kg, 0.02 mg/kg, and 0.10 mg/kg resulted in 4.3-fold (32.5 ± 7.0 ng/ml), 7-fold (49.4 ± 10.6 ng/ml), and 21-fold (134.3 ± 29.0 ng/ml) increases in peak GH levels, respectively. The total GH release, quantified as the area under the curve (AUC), showed a similar dose-dependent increase. Peak GH levels were typically observed within 5 to 15 minutes post-dosing, returning to near baseline within 90 minutes.

A notable finding from chronic administration studies was the absence of desensitization to L-692,585. When administered once daily for 14 consecutive days at doses of 0.01 or 0.10 mg/kg, peak plasma GH levels and total GH release continued to increase in a dose-dependent fashion on days 1, 8, and 15, without any evidence of diminished response. nih.gov While insulin-like growth factor 1 (IGF-1) levels were observed to increase 6 hours post-dosing, these elevations were transient, returning to baseline within 24 hours. Modest, transient increases in adrenocorticotrophic hormone (ACTH) and cortisol levels were also noted, whereas prolactin, insulin (B600854), and thyroxine levels remained unaffected throughout the study.

L-692,585 is understood to stimulate GH secretion by interacting synergistically with Growth Hormone-Releasing Factor (GRF) and by disrupting the inhibitory influence of somatostatin (B550006) on somatotrophs.

Table 1: Peak Growth Hormone (GH) Concentrations in Beagles Following Single Intravenous Administration of L-692,585

Dose (mg/kg)Fold Increase in Peak GH Concentration (vs. Saline Control)Peak GH Concentration (ng/ml, Mean ± s.e.m.)
Saline Control1.06.1 ± 1.3
0.0054.332.5 ± 7.0
0.027.049.4 ± 10.6
0.1021.0134.3 ± 29.0

Comparative Potency of L-692,585 Relative to Other GHS-R1a Agonists

L-692,585 exhibits superior potency when compared to other established GHS-R1a agonists. It has been demonstrated to be 2- to 2.5-fold more potent than the peptidyl growth hormone-releasing peptide 6 (GHRP-6). nih.govchemicalbook.com Furthermore, L-692,585 is considerably more potent than its structural analog, L-692,429, showing a 10- to 20-fold increase in potency.

Studies involving membranes coexpressing the human ghrelin receptor and the G protein Gαₒ₁ revealed that L-692,585, along with MK-677 and GHRP-6, functioned as direct agonists and displayed higher efficacy than endogenous ghrelin. These compounds, despite their structural differences, are competitive inhibitors of ¹²⁵I-ghrelin binding, indicating that they share a common orthosteric binding site on the GHS-R1a. In experiments assessing their impact on ghrelin concentration-response curves, increasing concentrations of L-692,585, GHRP-6, or MK-677 stimulated [³⁵S]GTPγS binding to levels exceeding the maximal response achieved by ghrelin alone. A reduction in the maximal efficacy (Emax) of L-692,585 was observed only at a high concentration of ghrelin (10⁻⁷ M), whereas the Emax of GHRP-6 remained unaltered by varying ghrelin concentrations.

Table 2: Comparative Potency of L-692,585 Against Other GHS-R1a Agonists

CompoundKᵢ (nM) for GHS-R1aRelative Potency vs. GHRP-6Relative Potency vs. L-692,429
L-692,5850.8 nih.govnih.govchemicalbook.com2 to 2.5-fold more potent nih.govchemicalbook.com10 to 20-fold more potent
GHRP-66.01.0-
L-692,42963-1.0

Structure-Activity Relationship Principles of L-692,585 Agonism

L-692,585 is chemically defined as 3-[[(2R)-2-Hydroxypropyl]amino]-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benzazepin-3-yl]-butanamide. chemicalbook.com It is a 2-hydroxypropyl derivative of L-692,429. The substantial improvement in potency observed with L-692,585 (Kᵢ = 0.8 nM) compared to L-692,429 (Kᵢ = 63 nM) strongly suggests that the 2-hydroxypropyl moiety present in L-692,585 plays a crucial role by forming additional binding interactions with the GH secretagogue receptor.

Further structural investigations explored the impact of replacing the central phenyl ring within the biphenyl (B1667301) moiety of L-692,429 and L-692,585. It was found that a cyclohexenyl analog of L-692,585 retained similar activity to its parent compound. This observation indicates that the aromaticity of this central ring is not essential for the compound's bioactivity. Instead, it is hypothesized that this ring primarily serves to correctly orient the benzolactam and phenyltetrazole pharmacophore, which are critical for receptor interaction and agonism. The fact that L-692,585, MK-677, and GHRP-6, despite their distinct chemical structures, act as competitive inhibitors of MK-0677 binding further supports the notion of a common orthosteric binding site for these GHS-R1a agonists.

Molecular and Cellular Mechanisms of L 692,585 Action

Direct Somatotrope Activation and Growth Hormone Release

L-692,585 exerts its effects by directly targeting somatotropes, the specialized cells in the anterior pituitary gland responsible for synthesizing and secreting growth hormone (GH). As a potent agonist of the GHS-R1a, L-692,585 mimics the action of the endogenous ligand, ghrelin, to stimulate GH release. nih.gov Studies on isolated porcine somatotropes have demonstrated that L-692,585 effectively induces GH secretion. researchgate.net This direct action on somatotropes is a key feature of its mechanism, distinguishing it from other agents that may influence GH release through hypothalamic pathways. The activation of GHS-R1a by L-692,585 is the critical first step that sets in motion the subsequent intracellular events leading to the exocytosis of GH-containing secretory granules.

Intracellular Calcium Dynamics Elicited by L-692,585

Central to the secretagogue action of L-692,585 is its profound impact on intracellular calcium ([Ca2+]i) concentrations within somatotropes. The binding of L-692,585 to its receptor triggers a characteristic and complex pattern of [Ca2+]i elevation, which is essential for the process of hormone secretion.

Analysis of Rapid Transient and Sustained Calcium Fluxes

The application of L-692,585 to isolated porcine somatotropes induces a biphasic calcium response. researchgate.net This is characterized by a rapid, transient increase in [Ca2+]i, followed by a sustained plateau phase where calcium levels remain elevated above the basal concentration. researchgate.net Specifically, a 2-minute application of 10 µM L-692,585 resulted in a significant increase in [Ca2+]i of 68+/-2 nM. researchgate.net This dynamic change in intracellular calcium is a hallmark of the cellular response to L-692,585 and is directly linked to the release of growth hormone.

Phase of Calcium ResponseCharacteristicsMagnitude of [Ca2+]i Increase
Initial Phase Rapid and transient peak68+/-2 nM
Second Phase Sustained plateau above baseline-

Role of Calcium Mobilization from Intracellular Stores

The initial, rapid spike in intracellular calcium is primarily attributed to the mobilization of calcium from internal stores, namely the endoplasmic reticulum. researchgate.net This process is initiated by the signal transduction cascade activated by the GHS-R1a. The release of these intracellular calcium reserves is a critical event that quickly elevates cytosolic calcium levels, triggering the initial phase of growth hormone secretion.

Mechanism of Calcium Influx and Somatotrope Depolarization

Following the initial release from intracellular stores, the sustained plateau phase of elevated [Ca2+]i is maintained by an influx of extracellular calcium. researchgate.net This influx is a consequence of somatotrope depolarization. The removal of calcium from the surrounding medium or the application of nifedipine, a blocker of L-type calcium channels, significantly diminishes the initial peak and abolishes the plateau component of the L-692,585-induced calcium response. researchgate.net This indicates the crucial involvement of L-type voltage-gated calcium channels in the sustained action of L-692,585.

Intracellular Signal Transduction Pathways

The intricate dance of calcium dynamics is orchestrated by a well-defined intracellular signal transduction pathway. The activation of the GHS-R1a by L-692,585 sets off a chain of molecular events that ultimately leads to the observed physiological effects.

Involvement of Phosphoinositol-Protein Kinase C Pathway

The primary signaling cascade implicated in the action of L-692,585 is the phosphoinositol-protein kinase C (PKC) pathway. The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by L-692,585, stimulates phospholipase C (PLC). researchgate.netcellsignal.com This was demonstrated by the fact that a PLC inhibitor, U73122, blocked the stimulatory effects of L-692,585 on intracellular calcium transients. researchgate.net

Activation of Adenylyl Cyclase-cAMP Signaling

The signaling mechanisms of L-692,585 involve the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) pathway. In studies using isolated porcine pituitary cells, the stimulatory effects of L-692,585 on intracellular calcium concentration were blocked by SQ-22536, an inhibitor of adenylyl cyclase nih.gov. This indicates that the activation of this pathway is a necessary component of the compound's mechanism of action at the cellular level nih.gov. The cAMP-dependent pathway is a G protein-coupled receptor-triggered signaling cascade where the activation of adenylyl cyclase leads to the conversion of ATP into cAMP, which in turn activates downstream effectors like protein kinase A (PKA) to regulate cellular responses wikipedia.orgyoutube.com. While the phospholipase C pathway is considered dominant for ghrelin receptor signaling, the involvement of the cAMP pathway is crucial for the full biological response to L-692,585 nih.govnih.gov.

Contribution of Phospholipase C-Inositol Trisphosphate Pathways

The primary and most well-characterized signal transduction pathway for the growth hormone secretagogue receptor (GHSR) involves Phospholipase C (PLC). Upon binding of L-692,585, the activated receptor stimulates PLC, which then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govnih.govwikipedia.org.

Research on isolated porcine somatotropes demonstrated that the PLC inhibitor U73122 effectively blocked the stimulatory effects of L-692,585 nih.gov. The water-soluble IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol nih.govwikipedia.orgnih.gov. This IP3-mediated calcium release from internal stores corresponds to the initial phase of the increase in intracellular calcium concentration observed after L-692,585 application nih.gov. This rapid increase in cytosolic calcium is a key event that coincides with the release of growth hormone (GH) nih.gov.

Effect of L-692,585 on Intracellular Calcium in Porcine Somatotropes
Compound (10 µM)Mean Increase in [Ca²⁺]i (nM)Significance (P-value)
hGHRH53 ± 1< 0.01
L-692,58568 ± 2< 0.01

Table 1. Data from studies on isolated porcine pituitary cells shows the mean increase in intracellular calcium concentrations ([Ca²⁺]i) following a 2-minute perfusion with human Growth Hormone-Releasing Hormone (hGHRH) and L-692,585. Data is presented as mean ± Standard Error of the Mean (S.E.M.) nih.gov.

Hypothalamic-Pituitary Axis Interplay

The action of L-692,585 is not confined to direct stimulation of pituitary somatotropes but involves a complex interplay within the hypothalamic-pituitary axis. The maximal effectiveness of synthetic growth hormone secretagogues (GHSs) like L-692,585 is dependent on a functional GHRH signaling system, highlighting a deep physiological connection between these two pathways oup.com.

Synergistic Interactions with Growth Hormone-Releasing Hormone

A hallmark of GHSs, including L-692,585, is their strong synergistic interaction with Growth Hormone-Releasing Hormone (GHRH). While L-692,585 can stimulate GH release on its own, its effect is dramatically amplified when co-administered with GHRH. This synergy is a defining characteristic of the GHS class of compounds corepeptides.com. Studies on the related peptide GHRP-6 show that the GH peak response to a combined administration with GHRH is significantly greater than the sum of the responses to each agent given alone nih.gov. This suggests that L-692,585 and GHRH act on pituitary somatotropes through different, yet complementary, mechanisms to maximize GH release nih.gov. The primary mechanism by which GHSs are thought to achieve this in vivo is by directly stimulating the release of GHRH from hypothalamic arcuate neurons, which then acts on the pituitary oup.com.

Synergistic GH Release with GHRP-6 and GHRH in Humans
Test AgentMean Peak GH (µg/L)
GHRH24.9 ± 6.1
GHRP-622.1 ± 3.6
GHRH + GHRP-677.4 ± 15.0

Table 2. This table illustrates the synergistic effect on Growth Hormone (GH) release, using data from a study on the related compound GHRP-6 in normal control subjects. The combination of GHRH and GHRP-6 results in a far greater response than either peptide alone. Values are mean ± SE nih.gov. This principle of synergy is a key feature of the class of compounds to which L-692,585 belongs.

Central Nervous System Mediation in L-692,585 Activity

The activity of L-692,585 is significantly mediated by the Central Nervous System (CNS). The target receptor for L-692,585, the GHSR, is highly expressed in key areas of the brain, particularly the arcuate and ventromedial nuclei of the hypothalamus, which are critical for regulating GH secretion wikipedia.org. A primary mechanism of action for GHSs is believed to be the stimulation of GHRH release from hypothalamic neurons oup.com. Beyond the hypothalamus, GHSRs are also present in other brain regions, such as the hippocampus wikipedia.org. Studies have shown that L-692,585 can directly exert effects in the hippocampus, indicating that its CNS-mediated activities may extend beyond the regulation of the GH axis nih.gov.

Pharmacological Profile and Systemic Biological Effects of L 692,585

Regulation of Growth Hormone Secretion Dynamics

L-692,585 is a potent stimulator of growth hormone release, influencing both the magnitude and pattern of GH secretion.

Research findings consistently demonstrate a dose-dependent stimulation of growth hormone release by L-692,585. In studies involving beagles, a single intravenous administration of L-692,585 resulted in substantial increases in peak plasma GH concentrations compared to saline controls. humapeptide.comrxtremelabs.comabcam.com

Table 1: Dose-Dependent Increase in Peak Plasma GH Concentrations in Beagles

Dose of L-692,585 (mg/kg)Fold Increase in Peak GH ConcentrationMean Peak GH Concentration (ng/ml) ± S.E.M.
Saline Control-6.1 ± 1.3
0.0054.332.5 ± 7.0
0.02749.4 ± 10.6
0.1021134.3 ± 29.0

Data derived from studies in beagles. humapeptide.comrxtremelabs.comabcam.com

Total GH release, quantified as the area under the curve, mirrored this dose-dependent increase. humapeptide.comrxtremelabs.com Furthermore, in isolated porcine somatotropes, L-692,585 induced GH release in a dose-dependent manner across a concentration range of 0.01 to 10 µM. wikipedia.orgabcam.comwikipedia.org Intravenously administered L-692,585 in pigs led to an immediate peak GH release exceeding 80 ng/ml within 5 minutes, a notable increase compared to typical pulsatile GH peaks of 6-10 ng/ml observed in control animals. purepeptidesuk.com Intracerebroventricular administration in Yorkshire barrows also elicited a dose-dependent GH response at concentrations of 3, 10, and 30 µg/kg body weight. wmcloud.org

The peak GH levels induced by L-692,585 were typically observed within 5 to 15 minutes post-dosing, with levels returning to near baseline within approximately 90 minutes. humapeptide.comrxtremelabs.com L-692,585 demonstrated superior potency compared to other secretagogues; it was found to be 10- to 20-fold more potent than L-692,429 and 2- to 2.5-fold more potent than growth hormone-releasing peptide-6 (GHRP-6) based on peak responses and total GH release. prime-sciences.comhumapeptide.comrxtremelabs.com

In isolated porcine somatotropes, L-692,585 (at 100 nM) significantly enhanced the number and size of plaques and increased the total secretion index (TSI), indicative of amplified GH release. wikipedia.orgabcam.comfrontiersin.org The mechanism involves a prompt, transient increase in intracellular calcium concentrations ([Ca2+]i) following exposure to L-692,585 (10 µM), which then declines to a sustained plateau above basal levels in GH cells. This increase in [Ca2+]i coincides directly with GH release and is attributed to both calcium mobilization from internal stores and subsequent calcium influx. wikipedia.orgabcam.comfrontiersin.org

A crucial aspect of L-692,585's pharmacological profile is its sustained efficacy upon repeated administration. When administered once daily for 14 consecutive days at doses of 0.01 or 0.10 mg/kg to dogs, L-692,585 continued to significantly increase peak plasma GH levels and total GH release in a dose-dependent manner, with no evidence of desensitization. wikipedia.orghumapeptide.comrxtremelabs.comabcam.comwikipedia.org

Table 2: Peak Plasma GH Levels During Repeated Daily Administration of L-692,585 in Dogs

Dose of L-692,585 (mg/kg)Mean Peak GH Levels (ng/ml) (Range)
0.0142 to 50
0.1064 to 100

Data derived from studies involving 14 consecutive days of administration. humapeptide.com

The magnitude of the GH response was not down-regulated following this repeated daily treatment over the 14-day period. humapeptide.com However, studies in rats indicated that infusion of L-692,585 led to a significant reduction in GHS-R messenger ribonucleic acid (mRNA) levels, suggesting a potential mechanism for ligand-induced desensitization or homologous down-regulation if repetitive or constant GHS treatment were to occur in vivo and in vitro. nih.gov Interestingly, in hippocampal slice cultures, L-692,585 did not induce signs of receptor desensitization or internalization within specific dose ranges, suggesting its desensitization profile might differ from that of ghrelin. zhanggroup.org Furthermore, intracerebroventricular administration in pigs resulted in desensitization of the GH response with repeated dosing, contrasting with the lack of desensitization observed with repeated intravenous administration. wmcloud.org

Effects on Associated Endocrine Systems

Beyond its primary effects on growth hormone, L-692,585 also influences other endocrine systems, albeit with varying degrees of impact.

L-692,585 has been shown to influence plasma cortisol levels. wikipedia.org In beagles, serum cortisol levels increased above saline control levels in a dose-dependent manner following L-692,585 administration. humapeptide.comrxtremelabs.com However, these increases were modest when compared to the substantial elevations in GH. humapeptide.comrxtremelabs.com Mean adrenocorticotropic hormone (ACTH) and cortisol levels were transiently and modestly elevated on each sampling day in beagles. humapeptide.com The observed increase in serum cortisol concentrations in vivo is associated with ACTH secretion. nih.gov Conversely, in vitro studies using rat pituitary cells with L-692,429, a derivative, did not show an increase in ACTH secretion, suggesting that L-692,585 may have weak secretagogue activity at the level of the porcine corticotroph or the adrenal gland. nih.gov The integrity of the hypophyseal stalk is crucial for a maximal GH and cortisol response to L-692,585, as its transection significantly reduced, though did not abolish, these responses. rxtremelabs.comnih.gov Notably, intracerebroventricular injection of L-692,585 in pigs did not significantly alter plasma cortisol concentration. wmcloud.org

L-692,585 has been reported to control plasma prolactin levels. wikipedia.org However, in studies involving beagles, prolactin levels remained unaltered throughout the course of the study following L-692,585 administration. humapeptide.com It is worth noting that prolactin secretion by a mixed somatotrophic-lactotrophic tumor was stimulated by L-692,585. wikipedia.org

Alterations in Insulin-like Growth Factor 1 Concentrations

L-692,585 has been shown to influence plasma Insulin-like Growth Factor 1 (IGF-1) concentrations. Following acute intravenous administration in beagles, transient increases in IGF-1 levels were observed approximately six hours post-dosing, with levels returning to baseline within 24 hours. uni.lu In studies involving repeated daily administration over 14 days, IGF-1 levels were consistently elevated six hours after each treatment on all sampling days, indicating a sustained effect on IGF-1 production with chronic exposure. nih.gov While short-acting GHSs like L-692,585 are generally associated with minimal or no changes in IGF-1, some research suggests a modest increase in IGF-1 in aged rats. ctdbase.orgguidetopharmacology.org

Influence on Hypothalamic Neuropeptide Release (e.g., GHRH, Somatostatin (B550006), CRH, AVP)

The in vivo activity of L-692,585 is critically dependent on mediation by the central nervous system, particularly the hypothalamus. wikidata.orgwikipedia.orgwikidata.orgwikipedia.org Research indicates that L-692,585 stimulates growth hormone (GH) secretion by synergizing with Growth Hormone-Releasing Hormone (GHRH) and by counteracting the inhibitory tone of somatostatin on somatotrophs. wikidata.org

Studies on hypothalamic neuropeptide release have revealed specific effects:

Arginine Vasopressin (AVP): Growth hormone secretagogues (GHSs), including L-692,585, stimulate the release of hypothalamic AVP. For instance, L-692,585 at a 10^-4 M concentration resulted in a 2.34-fold increase in AVP release compared to basal levels in an in vitro rat hypothalamic incubation system. elementsarms.com

Corticotropin-Releasing Hormone (CRH): At low concentrations, L-692,585 showed no stimulatory effect on CRH release. elementsarms.com However, ghrelin, and by extension its GHS-R1a agonists, can stimulate CRH release from hypothalamic explants in vitro. nih.govguidetopharmacology.org

Growth Hormone-Releasing Hormone (GHRH) and Somatostatin: At millimolar doses, L-692,585 paradoxically inhibited GHRH release (0.70-fold compared to control). Conversely, somatostatin release was stimulated after 60 or 80 minutes at high doses, with L-692,585 showing a 1.37-fold increase at 80 minutes compared to control. elementsarms.com These findings suggest a complex, dose-dependent modulation of hypothalamic GH-regulating peptides.

Table 1: Influence of L-692,585 on Hypothalamic Neuropeptide Release (In vitro, Rat Hypothalamic Explants)

NeuropeptideL-692,585 ConcentrationEffect (Fold Change vs. Control)Time Point (min)Significance
AVP10^-4 M2.3420P<0.01 elementsarms.com
GHRHMillimolar0.70 (Inhibition)20P<0.001 elementsarms.com
SomatostatinHigh doses1.37 (Stimulation)80P<0.05 elementsarms.com
CRHLow concentrationsNo significant changeN/AN/A elementsarms.com

Broader Physiological Research Implications

Beyond its primary role as a GH secretagogue, research into L-692,585 and its receptor system (GHS-R1a) extends to various broader physiological implications, reflecting the diverse actions of ghrelin and synthetic GHSs. wikipedia.orgwikidata.orgwikipedia.orgcenmed.com

Research into Appetite Regulation and Energy Homeostasis

As a potent agonist of the ghrelin receptor, L-692,585 is implicated in appetite regulation and energy homeostasis. Ghrelin and many synthetic GHSs are known to stimulate appetite and promote a positive energy balance. wikipedia.orgwikidata.orgwikipedia.orgcenmed.comfishersci.cafishersci.co.ukresearchgate.net The orexigenic (appetite-stimulating) effect of ghrelin is mediated, in part, through hypothalamic neuropeptide Y (NPY) and Agouti-related peptide (AgRP) pathways. researchgate.net Therefore, L-692,585, by activating this system, is expected to influence food intake and energy balance.

Investigation of Pancreatic Endocrine Function and Glucose Metabolism

The ghrelin receptor system, which L-692,585 targets, plays a role in modulating pancreatic endocrine function and glucose metabolism. wikipedia.orgwikidata.orgwikipedia.orgcenmed.com Ghrelin itself is involved in glucose homeostasis and the regulation of insulin (B600854) secretion. researchgate.net The pancreas is central to glucose homeostasis through its secretion of hormones such as insulin, glucagon, and somatostatin. wikipedia.orgaminovitality.com Research suggests that ghrelin can both stimulate and suppress glucose activity, indicating a complex role in metabolic regulation. cdutcm.edu.cn

Studies on Cardiovascular System Modulation

L-692,585, as a GHS-R1a agonist, is relevant to studies on cardiovascular system modulation. Ghrelin and synthetic GHSs exert cardiovascular actions. wikipedia.orgwikidata.orgwikipedia.orgcenmed.com These compounds have been noted to possess direct cardiotropic (inotropic) effects, suggesting potential preventive and therapeutic applications in cardiovascular diseases. ctdbase.org Activation of the GHSR pathway is also associated with the protection of cardiovascular cells. nih.gov

Exploration of Antiproliferative Activities

The ghrelin receptor system and its ligands, including synthetic GHSs like L-692,585, are explored for their antiproliferative activities. Ghrelin and/or other GHSs have been shown to modulate the proliferation of neoplastic cells. wikipedia.orgwikidata.orgwikipedia.orgcenmed.com While nonacylated ghrelin has demonstrated antiproliferative effects, the activity of GHSs can be both antiproliferative and proliferative depending on the specific cell type. wikipedia.orgcdutcm.edu.cn Certain peptidomimetics with structural similarities to L-692,585 have exhibited antiproliferative effects on human prostate carcinoma cell lines, suggesting a similar potential for L-692,585. wikipedia.org It is hypothesized that the antiproliferative effects of ghrelin, and potentially its synthetic agonists, on cancer cells may be mediated via a GHS-R subtype distinct from GHS-R1a. wikipedia.org

Table 2: Effects of Single Intravenous Administration of L-692,585 on Peak Plasma GH Levels in Beagles

L-692,585 Dose (mg/kg)Fold Increase in Peak GH vs. Saline ControlPeak GH Concentration (ng/ml) (Mean ± S.E.M.)
0.0054.332.5 ± 7.0 nih.govguidetomalariapharmacology.org
0.027.049.4 ± 10.6 nih.govguidetomalariapharmacology.org
0.1021.0134.3 ± 29.0 nih.govguidetomalariapharmacology.org

Receptor Binding and Molecular Recognition of L 692,585

High-Affinity Binding to the Ghrelin Receptor 1a (GHS-R1a)

L-692,585 is characterized by its high affinity for the GHS-R1a, with a reported inhibition constant (Ki) of 0.8 nM. This high affinity enables L-692,585 to effectively compete with endogenous ghrelin and other synthetic GHS for binding to the receptor. Studies have shown that the efficacy of L-692,585 in displacing radiolabeled non-peptidyl GHS, such as [35S]MK-0677, or [125I]Tyr4-ghrelin binding from pituitary membranes or cloned GHS-R1a, correlates well with concentrations required to stimulate growth hormone (GH) release.

Table 1: Binding Affinity of L-692,585 to GHS-R1a

LigandReceptorBinding Affinity (Ki)Reference
L-692,585GHS-R1a0.8 nM

Characterization of Orthosteric and Allosteric Binding Sites

The interaction of L-692,585 with GHS-R1a involves both orthosteric and potentially allosteric binding sites. While ghrelin is generally understood to bind to a single orthosteric site, competitive assays with antagonists suggest that compounds like L-692,585 can interact with distinct regions of GHS-R1a.

Initially, some studies suggested that L-692,585 might act through mixed mechanisms, including a strong allosteric component. Its binding curve in competitive experiments has shown attenuated curvature, which could be attributed to a stronger affinity for the orthosteric site (dissociation constant K2−1 = 0.63 nM) compared to an allosteric site (K3−1 = 32 nM). However, other research indicates that L-692,585, along with MK-0677 and GHRP-6, primarily acts as an orthosteric agonist, competing for the same binding site as ghrelin. These studies suggest that the binding data for L-692,585 fit better with a competitive model rather than an allosteric one, implying it shares a common binding site with ghrelin.

Table 2: Dissociation Constants for L-692,585 Binding to GHS-R1a

Binding SiteDissociation Constant (K−1)Reference
Orthosteric0.63 nM
Allosteric32 nM

Stereoselectivity in L-692,585 Receptor Interactions

L-692,585 possesses specific stereochemistry, with the IUPAC name 3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide. The (2R)-2-hydroxypropyl moiety in L-692,585 has been suggested to make an additional binding interaction with the GH secretagogue receptor, contributing to its improved potency. This stereoselectivity underscores the precise molecular recognition required for effective binding and activation of the receptor.

Identification of Key Amino Acid Residues for Agonist Recognition

While specific amino acid residues for L-692,585 binding are not extensively detailed, the GHS-R1a, as a GPCR, has well-established key residues crucial for ligand binding and receptor activation. The ghrelin receptor's ligand activation domains are considered to be Transmembrane (TM) II and TM III. Conserved residues such as Glu140-Arg141-Tyr142, located at the intracellular end of TM III, are critical for the isomerization between active and inactive receptor conformations. Additionally, two conserved cysteine residues (Cys116 and Cys198) on extracellular loops 1 and 2 form a disulfide bond essential for binding and activation of GHS-R1a by different ligands.

For other GHS-R1a ligands, it has been noted that the basic amine common to peptidyl (e.g., GHRP-6) and non-peptidyl (e.g., MK-0677) GHS likely establishes an electrostatic interaction with Glu124 in the TM3 domain. Mutations of residues within the ghrelin binding pocket, such as E124 and R283, have been shown to significantly diminish the basal activity of the ghrelin receptor, highlighting their role in receptor function and potentially ligand recognition.

Comparative Binding Modes with Peptidyl and Non-Peptidyl Agonists

L-692,585, a non-peptidyl agonist, shares the GHS-R1a as its target with both endogenous ghrelin (a peptidyl hormone) and other synthetic peptidyl (e.g., GHRP-6) and non-peptidyl (e.g., MK-0677) agonists. Despite structural differences, these ligands are understood to bind to a common orthosteric site on the GHS-R1a.

While L-692,585 competes with 125I-ghrelin for binding, its potency in competition assays has been reported to be less than that of MK-0677. For instance, Ki values of 6.5 nM for MK-0677 and 2.5 µM for L-692,585 were reported from ghrelin competition assays. However, L-692,585 is generally considered 2 to 2.5-fold more potent than GHRP-6 in increasing plasma GH levels in vivo. The ability of L-692,585 to stimulate [35S]GTPγS binding in a concentration-dependent manner, even exceeding the maximal ghrelin response, suggests it acts as a full agonist or super-agonist at the GHS-R1a.

Table 3: Comparative Binding and Potency of GHS-R1a Agonists

LigandTypeKi (nM) vs. GhrelinPotency vs. GHRP-6 (in vivo)Reference
L-692,585Non-peptidyl2500 (2.5 µM)2-2.5x more potent
MK-0677Non-peptidyl6.5-
GHRP-6Peptidyl--
GhrelinPeptidyl--

The distinct molecular weights (e.g., L-692,585 at 567.694 Da vs. ghrelin at 3370.9 Da) indicate that despite their shared target, the structural determinants for receptor binding and activation differ significantly between small molecule non-peptidyl agonists and the larger peptidyl ligands.

Comparative Pharmacology and Receptor Selectivity of L 692,585

Functional and Binding Comparisons with Growth Hormone-Releasing Hexapeptides (e.g., GHRP-6)

L-692,585 is a highly potent, non-peptide GHSR-1a agonist with an inhibition constant (Ki) of 0.8 nM rndsystems.com. In vivo studies have shown that L-692,585 is approximately 2 to 2.5-fold more potent than the peptidyl GHS, GHRP-6, in increasing plasma GH levels rndsystems.com. While both L-692,585 and GHRP-6 stimulate GH release in vitro, their in vivo activity in conscious animals can be variable and prone to desensitization, especially with frequent injections nih.gov. However, prolonging the injection interval to 3 hours can lead to more regular GH responses for both compounds nih.gov. Continuous intravenous infusion of low doses of either L-692,585 or GHRP-6 initially elicits GH release and subsequently amplifies the spontaneous GH secretory pattern over several hours nih.gov.

Despite their shared ability to stimulate GH release, studies comparing their binding and functional effects at the ghrelin receptor reveal differences. Both GHRP-6 and L-692,585 have been shown to act as "superagonists" at the ghrelin receptor, meaning they can generate a maximal efficacy (EMAX) greater than that of endogenous ghrelin in activating Gαo1 protein nih.govresearchgate.net. However, GHRP-6 and L-692,585 generally exhibit significantly lower potencies than ghrelin in these assays nih.govresearchgate.net.

In competitive binding assays, L-692,585 and GHRP-6 can compete with radiolabeled ghrelin for binding to the GHSR-1a, suggesting they share a common orthosteric binding site with ghrelin nih.govresearchgate.net.

Table 1: Comparative Binding and Functional Potencies of L-692,585 and GHRP-6

CompoundKi (nM) for GHSR-1a Binding rndsystems.comRelative Potency vs. GHRP-6 (in vivo GH release) rndsystems.comEfficacy in Gαo1 Activation (vs. Ghrelin) nih.gov
L-692,5850.82 to 2.5-fold higherSuperagonist (EMAX > Ghrelin)
GHRP-6Not specified in source1Superagonist (EMAX > Ghrelin)

Differentiation from Other Non-Peptidyl Ghrelin Receptor Agonists (e.g., L-692,429, MK-0677)

L-692,585 distinguishes itself from other non-peptidyl ghrelin receptor agonists such as L-692,429 and MK-0677 (Ibutamoren) in terms of potency, binding characteristics, and allosteric modulation.

L-692,585 (Ki = 0.8 nM) demonstrates significantly improved potency compared to L-692,429 (Ki = 63 nM) oup.com. This enhanced potency for L-692,585 is attributed to the presence of a 2-hydroxypropyl moiety, which is believed to facilitate an additional binding interaction with the GH secretagogue receptor oup.com.

While MK-0677 is characterized as a high-affinity ghrelin receptor agonist (pKi = 8.14, EC50 = 1.3 nM for GH release in rat pituitary cells in vitro) tocris.com, researchgate.net, L-692,585 has been reported to have a Ki of 2.5 µM in ghrelin competition assays, suggesting a lower apparent affinity in this specific context compared to MK-0677's 6.5 nM researchgate.net. However, another source indicates L-692,585 has a Ki of 0.8 nM rndsystems.com. This discrepancy might relate to the assay type (e.g., competitive binding vs. functional activity, or specific allosteric components).

Regarding allosteric modulation, MK-0677 acts as a simple agonist with high potency across various signaling pathways (0.2-1.4 nM) and is considered a neutral ago-allosteric modulator, meaning it increases ghrelin's efficacy but does not affect its potency nih.govkarger.com. L-692,429, while also a superagonist, acts as a positive allosteric modulator, increasing ghrelin's potency 4- to 10-fold nih.govkarger.com. In contrast, L-692,585 has been described as potentially acting via mixed mechanisms, including a strong allosteric component researchgate.net. However, some studies suggest that L-692,585, similar to MK-0677 and GHRP-6, acts as an orthosteric agonist and does not show evidence of allosteric modulation of ghrelin binding or dissociation kinetics in certain [35S]GTPγS binding studies nih.govresearchgate.netresearchgate.net. Specifically, L-692,585 did not affect the kinetics of 125I-ghrelin dissociation nih.govresearchgate.net.

Table 2: Differentiation of L-692,585 from Other Non-Peptidyl Agonists

CompoundKi (nM) / Apparent Affinity oup.comresearchgate.netAllosteric Modulation of Ghrelin Signaling nih.govkarger.com
L-692,5850.8 nM (high potency) / 2500 nM (apparent Ki in ghrelin competition)Mixed mechanisms, potentially allosteric component; no effect on 125I-ghrelin dissociation nih.govresearchgate.netresearchgate.net
L-692,42963 nMPositive ago-allosterism (increases ghrelin potency and efficacy) nih.govkarger.com
MK-06776.5 nMNeutral ago-allosterism (increases ghrelin efficacy, no effect on potency) nih.govkarger.com

Differential Modulation of Growth Hormone Secretagogue Receptor and Growth Hormone-Releasing Hormone Receptor Messenger Ribonucleic Acid Levels

Research indicates that L-692,585 differentially modulates the messenger ribonucleic acid (mRNA) levels of the growth hormone secretagogue receptor (GHSR) and the growth hormone-releasing hormone receptor (GHRH-R).

In anesthetized rats infused with L-692,585, GHSR mRNA levels were significantly reduced by 50% after 4 hours, indicating that GHSR synthesis can be rapidly down-regulated by its own ligand oup.comnih.gov. In contrast, L-692,585 did not significantly alter circulating GH levels (at 4 hours) or GHRH-R mRNA levels in rat pituitary in vivo oup.comnih.gov. This suggests a specific homologous down-regulation of GHSR mRNA by L-692,585, without affecting GHRH-R mRNA levels in rats oup.com. These findings highlight that the regulation of GHSR and GHRH-R expression by heterologous signals can differ between species oup.com.

Table 3: Modulation of Receptor mRNA Levels by L-692,585 in Rat Pituitary

CompoundEffect on GHSR mRNA Levels oup.comnih.govEffect on GHRH-R mRNA Levels oup.comnih.gov
L-692,585Reduced by 50%Not significantly altered

Advanced Research Methodologies for L 692,585 Investigation

In Vitro Experimental Paradigms

In vitro experimental paradigms offer controlled environments to dissect the direct cellular and molecular effects of L-692,585. These techniques allow for precise measurements of cellular responses without the confounding variables present in whole organisms.

Primary pituitary cell and isolated somatotrope culture systems are fundamental for studying the direct effects of L-692,585 on growth hormone-secreting cells. Studies frequently utilize porcine pituitary cells, where somatotropes, identified by immunocytochemical staining with anti-porcine GH antibody, constitute approximately 40% of the total pituitary cells in culture. nih.goviastatedigitalpress.com L-692,585 has been shown to stimulate GH release from these cultured cells. iastate.eduresearchgate.netnih.govbiocrick.com Notably, research indicates that L-692,585 acts via a receptor distinct from the growth hormone-releasing hormone (GHRH) receptor. researchgate.netnih.govbiocrick.com

The application of L-692,585 to isolated porcine somatotropes induces a significant increase in intracellular calcium concentrations ([Ca²⁺]ᵢ), a key event preceding GH release. For instance, a 2-minute perfusion with 10 µM L-692,585 resulted in a [Ca²⁺]ᵢ increase of 68 ± 2 nM. researchgate.netnih.govbiocrick.com

Table 1: Effect of L-692,585 on Intracellular Calcium Concentration in Porcine Somatotropes

Treatment (2 min perfusion)Increase in [Ca²⁺]ᵢ (nM, Mean ± S.E.M.)Significance (P-value)Reference
10 µM hGHRH53 ± 1< 0.01 researchgate.netnih.govbiocrick.com
10 µM L-692,58568 ± 2< 0.01 researchgate.netnih.govbiocrick.com

The Reverse Hemolytic Plaque Assay (RHPA) is a powerful technique employed to visualize and quantify growth hormone secretion from individual somatotropes. This assay has demonstrated that L-692,585 significantly enhances GH release at the single-cell level. iastate.eduresearchgate.netnih.govbiocrick.com

Studies using RHPA have shown that incubation with 100 nM L-692,585 for 3 hours significantly increased both the percentage of plaque-forming cells (PFC) and the mean area of plaques (MPA), indicating enhanced GH release. researchgate.netnih.govbiocrick.comresearchgate.net

Table 2: Effect of L-692,585 on GH Secretion Parameters in Porcine Somatotropes (RHPA)

ParameterVehicle (Control)100 nM L-692,585Significance (P-value)Reference
Percentage of Plaque-Forming Cells (PFC)24 ± 3%40 ± 6%< 0.05 researchgate.netnih.govbiocrick.comresearchgate.net
Mean Area of Plaques (MPA)1892 ± 177 µm²3641 ± 189 µm²< 0.01 researchgate.netnih.govbiocrick.comresearchgate.net
Total Secretory Index (TSI)51132< 0.01 researchgate.net

Fluorescent ratio imaging, often utilizing Fura-2 AM, is a key method for monitoring changes in intracellular calcium dynamics in response to L-692,585. nih.govresearchgate.net The L-692,585-evoked increase in [Ca²⁺]ᵢ is characterized by an initial rapid rise followed by a sustained decline to a plateau level above baseline. researchgate.netnih.govbiocrick.com This increase in [Ca²⁺]ᵢ has been observed to coincide directly with GH release. researchgate.netnih.govbiocrick.comkarger.com

Research has revealed that the initial peak increase in [Ca²⁺]ᵢ induced by L-692,585 is significantly reduced by the removal of extracellular calcium or the addition of nifedipine, an L-type calcium channel blocker, suggesting the involvement of voltage-dependent calcium channels. researchgate.netnih.gov The plateau component of the L-692,585-induced calcium change is abolished under these conditions, further indicating the role of calcium influx. researchgate.netnih.gov Additionally, studies suggest that L-692,585-induced calcium mobilization from internal stores contributes to the initial phase, while calcium influx through channels is a consequence of somatotrope depolarization during the second phase. researchgate.netnih.gov

The signal transduction pathways involved in the action of L-692,585 include the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) and phospholipase C (PLC)-inositol 1,4,5-trisphosphate (IP3) pathways. nih.goviastatedigitalpress.comresearchgate.netnih.govkarger.com Inhibitors of adenylyl cyclase (SQ-22536) or phospholipase C (U73122) have been shown to block the stimulatory effects of L-692,585 on [Ca²⁺]ᵢ transients. nih.goviastatedigitalpress.comresearchgate.netnih.govkarger.com Furthermore, pre-application of L-692,585 has been observed to block the stimulatory effect of ghrelin on somatotropes, and application of L-692,585 after ghrelin did not yield additive effects on [Ca²⁺]ᵢ, suggesting a shared mechanism or receptor interaction. nih.goviastatedigitalpress.comkarger.com

Immunocytochemistry is a crucial technique for cell phenotyping and localizing specific proteins or receptors within cultured cells. In the context of L-692,585 research, it is routinely used to confirm the presence and identity of somatotropes within pituitary cell cultures. This is typically achieved by incubating anterior pituitary gland cultures with a polyclonal anti-porcine GH antibody. nih.goviastatedigitalpress.comresearchgate.netkarger.com The staining procedure involves fixation with paraformaldehyde, blocking non-specific binding with goat serum, BSA, and L-lysine, and permeabilizing the cell membrane with Triton X-100, followed by antibody visualization using methods such as the Vectastain ABC kit and nickel-enhanced 3,3'-diaminobenzidine. nih.goviastatedigitalpress.comresearchgate.netkarger.com

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a powerful molecular biology technique used to quantify gene expression levels by measuring messenger RNA (mRNA) abundance. While specific data on L-692,585's direct effects on gene expression via qPCR were not detailed in the provided search results, this methodology is broadly applicable and essential for profiling gene expression in L-692,585 investigations. It can be employed to assess the impact of L-692,585 on the transcription of genes related to GH synthesis (e.g., GH gene), GH secretagogue receptor (GHS-R) expression, or other downstream signaling molecules. mdpi.compan.krakow.plpan.krakow.plnih.gov The technique typically involves RNA extraction, reverse transcription to cDNA, and then amplification using gene-specific primers with fluorescent detection, allowing for the quantification of relative gene expression. mdpi.compan.krakow.plpan.krakow.pl

In Vivo Translational Research Models

In vivo translational research models are indispensable for evaluating the systemic effects of L-692,585 and its physiological relevance in a whole organism context. Pigs have been a frequently utilized animal model for these studies due to their physiological similarities to humans in terms of growth hormone regulation. nih.goviastatedigitalpress.combiocrick.comresearchgate.netkarger.combioscientifica.comfrontiersin.orgresearchgate.net

Intravenous administration of L-692,585 in pigs results in an immediate and significant peak release of growth hormone. For instance, L-692,585 administered intravenously to pigs caused an immediate peak release of GH exceeding 80 ng/ml in peripheral plasma within 5 minutes, a substantial increase compared to normal pulsatile GH peaks of 6-10 ng/ml observed in placebo-treated controls. nih.govresearchgate.net This rapid and potent effect underscores its efficacy as a GH secretagogue in vivo. bioscientifica.com

Table 3: In Vivo Growth Hormone Release in Pigs Following L-692,585 Administration

TreatmentPeak GH Concentration (ng/ml peripheral plasma)Time to Peak (min)Comparison to ControlsReference
L-692,585 (intravenous)> 805Significantly higher nih.govresearchgate.net
Placebo-treated controls6-10 (normal pulsatile peaks)N/AN/A nih.govresearchgate.net

Small Animal Models for Endocrine and Metabolic Studies

Small animal models, particularly rats and isolated porcine pituitary cells, have been crucial in dissecting the endocrine and metabolic actions of L-692,585.

In rat models , L-692,585 has been shown to increase c-fos expression in arcuate neurons and enhance the electrical activity of arcuate neurons that project to the median eminence, indicating its central effects on hypothalamic pathways involved in GH regulation. oup.comresearchgate.net Studies involving anesthetized male Sprague Dawley rats infused with L-692,585 (100 μg/h for 4 hours) demonstrated a 50% reduction in GHS-R messenger RNA (mRNA) levels within the pituitary, although circulating GH and GHRH-R mRNA levels were not significantly altered in this specific timeframe. oup.com Furthermore, L-692,585-induced increases in phosphorylated GluN1 (pGluN1) were observed in cultured slices from Sprague-Dawley rats, and this effect was inhibited by D-Lys3-GHRP-6 and a Substance P analogue, highlighting specific receptor-mediated signaling. nih.gov Intravenous administration of L-692,585 in rats revealed a 5- to 10-minute lag period before excitation was detected in arcuate neurons, suggesting a delay in brain penetration or central activation. oup.com

Isolated porcine somatotropes have provided a valuable in vitro system for studying the direct effects of L-692,585 on GH release. L-692,585, at concentrations ranging from 0.01 to 10 μM, induces growth hormone release from these cells in a dose-dependent manner. medchemexpress.commedchemexpress.comresearchgate.netpsu.edu A concentration of 100 nM L-692,585 significantly increased both the percentage of plaque-forming cells and the mean area of plaques in a reverse hemolytic plaque assay (RHPA), indicating enhanced GH secretion. medchemexpress.commedchemexpress.comresearchgate.netpsu.edu Mechanistically, L-692,585 (10 μM for 2 minutes) elicits a rapid, transient increase in intracellular calcium ([Ca²⁺]ᵢ), followed by a sustained plateau above baseline levels in GH cells. medchemexpress.commedchemexpress.comresearchgate.netpsu.edu This calcium mobilization is critical for GH release, with experiments demonstrating the involvement of calcium channels. researchgate.netpsu.edu Furthermore, the stimulatory effects of L-692,585 on [Ca²⁺]ᵢ were blocked by the adenylyl cyclase inhibitor SQ-22536 and the phospholipase C inhibitor U73122, suggesting the involvement of these signaling pathways. nih.govresearchgate.netpsu.edu

Table 1: Effect of L-692,585 on GH Release from Isolated Porcine Somatotropes

ParameterControl (Vehicle)L-692,585 (100 nM)Statistical SignificanceSource
% Plaque-Forming Cells (PFC)24 ± 340 ± 6P < 0.05 researchgate.netpsu.edu
Mean Plaque Area (MPA) (µm²)1892 ± 1773641 ± 189P < 0.01 researchgate.netpsu.edu

Large Animal Models for Systemic Pharmacological Characterization

Large animal models, particularly beagles and pigs, have been instrumental in characterizing the systemic pharmacological profile of L-692,585.

In beagles , both acute and repeated intravenous administrations of L-692,585 have been studied. A single intravenous dose (0.005-0.1 mg/kg) resulted in a significant, dose-dependent increase in peak GH concentrations: 4.3-fold at 0.005 mg/kg, 7-fold at 0.02 mg/kg, and 21-fold at 0.10 mg/kg, compared to saline controls. biocrick.commedchemexpress.combioscientifica.com Peak GH levels were typically observed within 5 to 15 minutes post-dosing, returning to near baseline by 90 minutes. bioscientifica.com Repeated daily intravenous administration of L-692,585 (0.01 or 0.10 mg/kg) for 14 consecutive days in beagles demonstrated a sustained increase in peak plasma GH levels and total GH release on days 1, 8, and 15, with no evidence of desensitization. biocrick.commedchemexpress.comacs.orgbioscientifica.com Mean peak GH levels ranged from 42 to 50 ng/ml for the 0.01 mg/kg dose and 64 to 100 ng/ml for the 0.10 mg/kg dose. bioscientifica.com Insulin-like growth factor 1 (IGF-1) levels were also found to be increased for an extended period following each treatment. acs.orgbioscientifica.com While modest, transient elevations in adrenocorticotrophic hormone (ACTH) and cortisol levels were noted, prolactin, insulin (B600854), and thyroxine levels remained unaltered throughout the study. biocrick.comacs.orgbioscientifica.com

Table 2: Peak Plasma GH Levels in Beagles Following Single IV Administration of L-692,585

Dose (mg/kg)Peak GH Concentration (ng/ml) (Mean ± S.E.M.)Fold Increase vs. Saline ControlSource
Saline6.1 ± 1.3- bioscientifica.com
0.00532.5 ± 7.04.3 biocrick.commedchemexpress.combioscientifica.com
0.0249.4 ± 10.67.0 bioscientifica.com
0.10134.3 ± 29.021.0 biocrick.commedchemexpress.combioscientifica.com

In pigs , intravenous administration of L-692,585 resulted in an immediate peak release of GH, exceeding 80 ng/ml in peripheral plasma within 5 minutes, significantly higher than the normal pulsatile GH peaks of 6-10 ng/ml observed in placebo-treated controls. nih.gov Intracerebroventricular (icv) administration of L-692,585 in castrate Yorkshire male pigs also induced a GH response of similar magnitude to intravenous administration, with peak levels occurring around 10 minutes post-injection. iastate.edu

Surgical Intervention Models (e.g., Hypophyseal Stalk Transection) to Dissect Neuroendocrine Pathways

Surgical intervention models, particularly hypophyseal stalk transection (HST) in pigs, have been critical for dissecting the neuroendocrine pathways involved in L-692,585's action. These studies differentiate between direct pituitary effects and those mediated via hypothalamic input.

In HST pigs, the GH or cortisol response to L-692,585 was dramatically decreased, though not completely abolished, compared to sham-operated controls. biocrick.comresearchgate.netbioscientifica.comresearchgate.netiastate.edu This indicates that an intact hypophyseal stalk is essential for a maximal GH and cortisol response to L-692,585, suggesting a significant role for central nervous system (CNS) mediation in its in vivo activity. biocrick.comresearchgate.netiastate.edubioscientifica.comresearchgate.netiastate.edu However, co-administration of L-692,585 with Growth Hormone-Releasing Factor (GRF) in HST animals produced an immediate GH response of a magnitude similar to that observed in intact animals. biocrick.comresearchgate.netbioscientifica.comresearchgate.netiastate.edu This finding suggests that L-692,585 possesses a direct, albeit limited, action at the pituitary level and that it stimulates GH secretion by synergizing with GRF and by interrupting the inhibitory tone exerted by somatostatin (B550006) on somatotrophs. biocrick.compsu.edubioscientifica.com

Longitudinal Monitoring of Plasma Hormone Profiles

Longitudinal monitoring of plasma hormone profiles provides insights into the sustained effects and potential desensitization patterns of L-692,585. As observed in beagles, repeated intravenous administration of L-692,585 (0.01 or 0.10 mg/kg once daily for 14 days) consistently increased peak plasma GH levels and total GH release on days 1, 8, and 15 without any evidence of desensitization. biocrick.commedchemexpress.combioscientifica.com This sustained efficacy is a significant finding. Furthermore, IGF-1 levels were elevated for an extended period following each treatment. acs.orgbioscientifica.com While ACTH and cortisol levels showed modest and transient elevations, the levels of other hormones such as prolactin, insulin, and thyroxine remained unchanged over the course of the study, indicating a relative selectivity in its endocrine effects. biocrick.comacs.orgbioscientifica.com

Computational and Structural Biology Approaches

Computational and structural biology approaches have provided critical insights into the molecular interactions of L-692,585 with its receptor, the GHS-R1a.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking studies have been employed to model the binding of L-692,585 to the human GHS-R, a G-protein coupled receptor (GPCR) with seven transmembrane domains. oup.comkarger.comnih.govresearchgate.netoup.comwikipedia.org The docking of L-692,585 was based on previous modeling work with the related compound L-692,429 and the known binding orientation of biphenyl (B1667301) derivatives in the angiotensin II AT1 receptor. oup.comoup.com

Key findings from these models include:

The basic amine moiety of L-692,585 is positioned within contact distance of Glutamic acid 124 (E124) in Transmembrane (TM) 3 of the GHS-R. oup.comkarger.comresearchgate.netoup.com This interaction is common among several agonists and is believed to form a crucial salt bridge, as evidenced by the abolition of activity for L-692,585 and other agonists when E124 is mutated to Glutamine (Q). karger.comresearchgate.net

Histidine 280 (H280) in TM6 is within contact distance of the tetrazole group of L-692,585. oup.comresearchgate.netoup.com Mutating H280 to Phenylalanine (F) normalized the responses to L-692,585, MK-0677, and GHRP-6. oup.comkarger.comresearchgate.net

The biphenyl group of L-692,585 is situated along a nonpolar face of the receptor, composed of two conserved tryptophan residues in TM4 and TM6. oup.com

Methionine 213 (M213) in helix 5 has been identified as critical for the binding of the biphenyl derivative L-692,585, but its importance is less pronounced for the peptide GHRP-6 and negligible for MK-0677. oup.comkarger.comresearchgate.net This suggests that while there is a partially overlapping agonist-binding site, distinct regions of the receptor are selective for different classes of agonists, indicating that identical ligand disposition is not required for receptor agonism. oup.comresearchgate.net

Conformational Analysis of L-692,585 within the Receptor Binding Pocket

Conformational analysis, often inferred from docking studies and mutational data, provides insights into how L-692,585 interacts with the GHS-R binding pocket to elicit its biological effects. The increased potency of L-692,585 compared to L-692,429 is attributed to its 2-hydroxypropyl moiety, which is hypothesized to form an additional binding interaction within the GHS-R, thereby enhancing its affinity and efficacy. oup.com

The main binding pocket for ligands like L-692,585 is situated deep within the cavity formed by the transmembrane domains of the GHS-R1a. nih.gov Upon ligand binding, a conformational change is induced in the GHS-R1a molecular structure. This change is characterized by a reciprocal rearrangement of the α-helices, involving vertical seesaw movements of TM VI and TM VII. nih.gov This dynamic alteration exposes specific intracellular sites, allowing for subsequent recognition and activation of G-proteins and β-arrestin, which are crucial for downstream signaling pathways. nih.gov The complementarity between the small molecule's character and the receptor site's properties in the docked conformation is considered indicative of the bioactive conformation. oup.comoup.com

Translational Research Perspectives and Therapeutic Potential of L 692,585 Modulation

Elucidation of Unexplored Signaling Cascades and Downstream Effectors

L-692,585, as a potent GHS-R1a agonist, serves as a valuable tool for dissecting the intricate signaling cascades initiated by ghrelin receptor activation. The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation, can trigger various intracellular signaling pathways depending on the cell type. wikipedia.org The primary and most characterized pathway involves the activation of phospholipase C (PLC) and the subsequent increase in inositol (B14025) (1,4,5) trisphosphate (IP3), leading to intracellular calcium mobilization. mdpi.com

Beyond this canonical pathway, research indicates that GHS-R1a activation can also lead to the activation of other downstream signaling molecules, including mitogen-activated protein kinase (MAPK), protein kinase A (PKA), protein kinase B (PKB/Akt), and AMP-activated protein kinase (AMPK) cascades. wikipedia.org Specifically, ghrelin receptor activation has been shown to induce ERK1/2 phosphorylation in a dose-dependent manner, a process dependent on protein kinase C (PKC) stimulation and phosphatidylcholine accumulation in a G protein-dependent manner. guidetopharmacology.org Furthermore, GHS-R1a can couple to Gα12/13, activating RhoA kinase, and to Gαi/o proteins, which can activate the phosphoinositide 3-kinase (PI3K) cascade, leading to Akt activation. guidetopharmacology.orgresearchgate.net L-692,585 has been shown to induce changes in intracellular calcium similar to ghrelin and can enhance noradrenaline- and phenylephrine-induced contractions in prostate tissues, suggesting its involvement in pathways mediating smooth muscle contraction, potentially through PLC and calcium mobilization. researchgate.netnih.gov

The ability of L-692,585 to activate these diverse pathways underscores its utility in exploring the nuances of GHS-R1a signaling bias, where different ligands can preferentially activate distinct downstream effectors. Understanding these specific signaling cascades is crucial for identifying novel therapeutic targets and developing more selective modulators.

Investigation of Non-Classical Ghrelin Receptor 1a Interactions

The GHS-R1a exhibits complex interactions that extend beyond simple ligand binding, including constitutive activity, dimerization, and allosteric modulation, which L-692,585 can help elucidate. The ghrelin receptor is known for its high constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin. mdpi.comresearchgate.net This intrinsic activity can be completely abolished by inverse agonists. guidetopharmacology.org

Furthermore, GHS-R1a has been shown to form homodimers and heterodimers with other GPCRs, such as the dopamine (B1211576) D1 and D2 receptors, melanocortin MC3 receptor, and serotonin (B10506) 5-HT2c receptor. wikipedia.orgguidetopharmacology.orgfrontiersin.org These interactions can significantly affect signaling pathways and functional outcomes. guidetopharmacology.orgfrontiersin.org For instance, the formation of GHSR1a:DRD2 heteromers can lead to allosteric interactions, modifying signal transduction. frontiersin.org While L-692,585 did not act as an allosteric modulator in GTPγS assays in membrane preparations overexpressing both the ghrelin receptor and Gqi, other studies suggest that antagonists like L-692,585, due to their relatively low molecular weight compared to ghrelin, might interact with peptidic domains near the orthosteric site, potentially favoring subsequent ghrelin binding through allosteric modulation at low concentrations. guidetopharmacology.orgacs.org This indicates a complex interplay between orthosteric and potential allosteric binding sites that L-692,585 can help to probe. The binding curve of L-692,585 displays an attenuated curvature, which has been attributed to a stronger affinity for the orthosteric site compared to a potential allosteric site. acs.org

Development of Advanced Ghrelin Receptor 1a Modulators (Agonists, Antagonists, Inverse Agonists)

L-692,585 serves as a foundational compound in the development of advanced GHS-R1a modulators. As a potent non-peptide agonist, its pharmacological profile has provided critical insights into the structural requirements for ghrelin receptor activation. rndsystems.com L-692,585 has been compared to other GHS-R1a agonists like GHRP-6 and MK-0677 in terms of their ability to induce growth hormone release and activate the receptor. oup.comresearchgate.net

The development of GHS-R1a modulators is driven by the diverse physiological roles of the ghrelin system. Agonists, like L-692,585, are of interest for conditions requiring increased GH secretion or appetite stimulation, such as muscle wasting and frailty. wikipedia.org Conversely, GHS-R1a antagonists are being explored for their anorectic effects and potential in treating obesity. wikipedia.org L-692,585's properties, including its ability to block stimulatory effects of ghrelin on somatotropes when pre-applied, contribute to the understanding of competitive binding and the design of both agonists and antagonists. researchgate.net Its chemical structure and activity profile provide a basis for medicinal chemistry efforts aimed at synthesizing novel compounds with improved selectivity, potency, and desired functional properties (e.g., biased agonism) for specific therapeutic applications.

Research into Novel Metabolic and Cardioprotective Applications

Beyond its established role in GH release and appetite regulation, L-692,585 contributes to research exploring the broader metabolic and cardioprotective actions of ghrelin receptor modulation. The GHS-R1a is expressed in various peripheral tissues, including the liver, skeletal muscle, and heart, suggesting diverse physiological functions. wikipedia.org

In the metabolic context, ghrelin and its mimetics are involved in modulating glucose and lipid metabolism. researchgate.netudc.es While ghrelin primarily increases food intake and promotes weight gain, the ghrelin system's complex interplay with energy balance extends to glucose homeostasis. mdpi.comudc.es Some studies suggest that GHS-R1a activation can either stimulate or attenuate insulin (B600854) release in isolated pancreatic islet cells, highlighting the complexity of its metabolic effects. mdpi.com Neutral antagonists of GHS-R1a have been reported to improve glucose tolerance, suppress appetite, and decrease weight, indicating the potential for modulators to address metabolic disorders. acs.org

In terms of cardioprotection, ghrelin and synthetic GHSs have demonstrated several cardiovascular activities, including a cardioprotective effect against myocardial ischemia, and vasoactive and cardiotropic effects. google.comnih.gov The GHS-R1a is present in cardiovascular tissue, and its activation may trigger diverse signaling mechanisms leading to distinct physiological responses. researchgate.netnih.gov The non-acylated form of ghrelin, des-acyl ghrelin, which does not activate GHS-R1a, has been postulated to be primarily responsible for some cardiovascular effects, while acylated ghrelin participates in energy balance and GH release. google.comwikidoc.org Research with L-692,585, as a GHS-R1a agonist, can help delineate the specific contributions of GHS-R1a activation to these cardioprotective mechanisms, potentially identifying new therapeutic avenues for cardiovascular diseases.

Further Delineation of Central Nervous System-Mediated Effects

L-692,585 is instrumental in further delineating the central nervous system (CNS)-mediated effects of ghrelin receptor activation, particularly concerning appetite, reward, and cognitive functions. The GHS-R1a is highly expressed in various brain regions, including the hypothalamus (ventromedial and arcuate nuclei), ventral tegmental area (VTA), hippocampus, and substantia nigra. wikipedia.orgmdpi.com

Ghrelin is a potent orexigenic hormone that increases appetite and food intake, primarily by acting on hypothalamic brain cells. mdpi.comwikidoc.orgresearchgate.net L-692,585, as a GHS-R1a agonist, has been investigated for its effects on food intake and c-fos expression in the hypothalamus. nih.gov Beyond appetite, ghrelin plays a significant role in regulating reward perception in dopamine neurons that link the VTA to the nucleus accumbens, a circuit involved in processing reward and reinforcement. wikipedia.orgwikidoc.orgnih.gov GHS-R1a activation in the VTA increases dopamine release in the nucleus accumbens and stimulates locomotor activity. nih.gov L-692,585's ability to activate GHS-R1a makes it a valuable tool for studying these reward pathways and their dysregulation in conditions like addiction. researchgate.netnih.gov

Furthermore, the ghrelin receptor is linked to learning and memory, with its presence in the hippocampus. wikipedia.org Activating the receptor in the hippocampus has been shown to increase long-term potentiation (LTP) and dendritic spine density, cellular phenomena associated with learning. wikipedia.org L-692,585, as a non-peptide agonist, has been observed to increase pGluN1 immunoreactivity in hippocampal slice cultures, suggesting its involvement in synaptic plasticity. nih.gov Research with L-692,585 can help to unravel the precise mechanisms by which ghrelin receptor modulation influences these complex CNS functions.

Strategies for Optimizing Pharmacokinetic Properties for Research Applications

Optimizing the pharmacokinetic properties of L-692,585 is crucial for its effective use as a research tool, particularly for in vivo studies. Pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), directly influence the compound's bioavailability and its ability to reach target tissues at effective concentrations. oup.comsciforum.net

L-692,585 is a non-peptide compound, which generally offers advantages over peptides in terms of oral bioavailability and metabolic stability. nih.govudc.es Early studies confirmed its oral availability in dog models. nih.gov However, even for non-peptide mimetics, optimizing properties like half-life and brain penetrance is often necessary for specific research applications. For instance, for studying CNS-mediated effects, adequate blood-brain barrier (BBB) penetration is essential. mdpi.com

Strategies for optimizing pharmacokinetic properties for research applications may include:

Chemical Modifications: Structural modifications to L-692,585 could be explored to improve its solubility, stability against enzymatic degradation, and membrane permeability. This might involve altering functional groups or introducing specific moieties to enhance desired ADME characteristics without compromising its GHS-R1a agonistic activity.

Formulation Development: Different formulations (e.g., encapsulation, nanoformulations) can be investigated to improve the delivery and sustained release of L-692,585 in experimental models.

Prodrug Approaches: Developing prodrugs of L-692,585, which are inactive forms that are metabolized into the active compound in vivo, could enhance its bioavailability or target-specific delivery.

In Vitro/In Vivo ADME Studies: Comprehensive in vitro and in vivo ADME studies are critical to characterize the compound's metabolic pathways, elimination routes, and tissue distribution. This data informs rational design strategies for improving its pharmacokinetic profile for specific research questions. For example, understanding its metabolism can guide the synthesis of more metabolically stable analogs.

Such optimization efforts ensure that L-692,585 can be reliably used in diverse research settings to provide accurate and reproducible results, advancing the understanding of ghrelin receptor biology and its translational potential.

Q & A

Q. What is the molecular mechanism of L-692585 in growth hormone (GH) release, and how is this experimentally validated?

this compound acts as a non-peptidic orthosteric super-agonist of the ghrelin receptor (GHS-R1a), binding with high affinity (Ki = 0.8 nM) to induce GH secretion . Methodologically, its agonistic activity is validated via in vitro assays measuring intracellular signaling outputs (e.g., IP accumulation or cAMP levels) at varying concentrations (10^-13 to 10^-5 M). Dose-response curves, as shown in Figure 12 and related studies, confirm its potency and efficacy compared to reference compounds like dihydrexidine hydrochloride .

Q. What standardized assays are used to quantify this compound’s activity in cellular models?

Researchers employ radioligand binding assays to determine Ki values and functional assays (e.g., calcium flux or luciferase reporter systems) to measure EC50. For example, dose-response experiments in HEK293 cells transfected with GHSR1a can quantify ligand efficacy by normalizing results to maximal GH release (100%) and baseline (0%) activity . Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to derive potency metrics .

Q. How does this compound compare structurally and functionally to other GHSR1a agonists like MK-677 or GHRP-6?

Unlike peptide-based agonists (e.g., GHRP-6), this compound’s non-peptidic structure reduces enzymatic degradation, enhancing bioavailability. Comparative studies show its EC50 (1-10 nM range) is lower than MK-677 but higher than GHRP-6 in GH secretion assays . Structural docking analyses (e.g., Fig. 12) further reveal differences in binding pocket interactions, which correlate with functional outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., plasma protein binding) or tissue-specific receptor expression. To address this, use ex vivo models (e.g., pituitary tissue slices) to simulate physiological conditions. Additionally, validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling and compare metabolite stability via LC-MS . Contradictory data should be contextualized using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental design considerations optimize this compound’s dose-response studies?

  • Concentration Range : Use a logarithmic scale (10^-13 to 10^-5 M) to capture full sigmoidal curves, as shown in Figure 12 .
  • Controls : Include orthosteric antagonists (e.g., PF-6870961) to confirm GHSR1a specificity and normalize data to reference agonists .
  • Replicates : Perform triplicate measurements per concentration to account for inter-assay variability .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means and report effect sizes .

Q. How can molecular docking studies improve the understanding of this compound’s receptor interactions?

Docking simulations (e.g., AutoDock Vina or Schrödinger Suite) predict binding poses by calculating affinity scores (ΔG) and hydrogen-bonding patterns. For this compound, align results with mutagenesis data (e.g., GHSR1a residue Trp276’s role in ligand binding) to validate computational models . Cross-validate with experimental EC50 values to refine scoring functions .

Q. What methodologies address batch-to-batch variability in this compound’s bioactivity data?

  • Quality Control : Use NMR and HPLC to verify compound purity (>95%) and stability .
  • Inter-lab Calibration : Share standardized protocols (e.g., cell passage number, serum-free media conditions) across collaborators .
  • Meta-Analysis : Pool data from multiple studies (e.g., Fig. 12 subplots) to identify outliers via Grubbs’ test or principal component analysis (PCA) .

Q. How do researchers differentiate this compound’s orthosteric agonism from allosteric modulation in GHSR1a signaling?

Conduct Schild regression analysis using increasing concentrations of a competitive antagonist (e.g., PF-6870961). A parallel rightward shift in dose-response curves confirms orthosteric action. In contrast, allosteric modulators alter curve slope or maximal efficacy . Additionally, use FRET-based assays to detect conformational changes in GHSR1a upon this compound binding .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s non-linear dose-response data?

Fit data to a four-parameter logistic equation: Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC50} - X) \times \text{HillSlope}}}

Use the Akaike Information Criterion (AIC) to compare model fits and report 95% confidence intervals for EC50 . For non-sigmoidal curves, consider alternative models (e.g., biphasic) and validate with resampling techniques like bootstrapping .

Q. How should researchers handle incomplete receptor saturation in this compound binding assays?

Apply the Cheng-Prusoff equation to correct for ligand depletion: Ki=IC501+[L]KdK_i = \frac{\text{IC50}}{1 + \frac{[L]}{K_d}}

where [L][L] is the free ligand concentration. Use ultracentrifugation or equilibrium dialysis to measure free vs. bound ligand fractions and ensure [L]Kd[L] \gg K_d for accurate Ki determination .

Ethical & Reproducibility Standards

Q. What steps ensure reproducibility of this compound studies across laboratories?

  • Protocol Sharing : Deposit detailed methods in repositories like protocols.io .
  • Material Authentication : Use commercially validated cell lines (e.g., ATCC-certified HEK293-GHSR1a) and disclose reagent lot numbers .
  • Data Transparency : Publish raw data (e.g., concentration-response tables) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-692585
Reactant of Route 2
L-692585

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.